An In-depth Technical Guide to 5-Chloropyrimidine-2,4-diamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloropyrimidine-2,4-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloropyrimidine-2,4-diamine, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis protocols, and significant applications, particularly within the realm of drug discovery. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical building block.
Core Chemical and Physical Properties
5-Chloropyrimidine-2,4-diamine, with the molecular formula C₄H₅ClN₄, is a substituted pyrimidine ring system.[1] The strategic placement of the chloro and diamino groups on the pyrimidine core imparts a unique electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | |
| CAS Number | 18620-64-9 | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 199-202 °C | [3][4] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | [2] |
| SMILES | C1=C(C(=NC(=N1)N)N)Cl |
Note: Some properties listed are for the isomeric 2,4-Diamino-6-chloropyrimidine, which is often discussed in conjunction with the 5-chloro isomer and is expected to have similar physical characteristics.
Reactivity and Mechanistic Considerations
The reactivity of 5-Chloropyrimidine-2,4-diamine is governed by the interplay of the electron-donating amino groups and the electron-withdrawing chloro substituent on the pyrimidine ring. This arrangement makes the compound susceptible to various chemical transformations.
The amino groups can undergo standard reactions such as acylation, alkylation, and diazotization, providing handles for further functionalization. The chlorine atom, while less reactive than in some other heterocyclic systems due to the electron-rich nature of the diaminopyrimidine ring, can still participate in nucleophilic substitution reactions, particularly with strong nucleophiles or under catalytic conditions.
A key application of related chlorodiaminopyrimidines is in nucleophilic aromatic substitution (SNAr) reactions. For instance, in the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors, a similar 2,4-diamino-5-chloropyrimidine intermediate is formed through sequential SNAr reactions on a trichloropyrimidine starting material.[5]
Synthesis of Substituted Pyrimidines: A Generalized Workflow
While specific, detailed synthesis protocols for 5-Chloropyrimidine-2,4-diamine are not extensively documented in the provided results, a general understanding of its synthesis can be inferred from the preparation of its isomers and related derivatives. A common route to substituted diaminopyrimidines involves the chlorination of a corresponding hydroxypyrimidine precursor.
For example, the synthesis of 2,4-diamino-6-chloropyrimidine often starts from 2,4-diamino-6-hydroxypyrimidine, which is treated with phosphorus oxychloride (POCl₃).[6][7] A similar strategy could be envisioned for the 5-chloro isomer, starting from the appropriate 5-hydroxypyrimidine derivative.
Below is a generalized workflow illustrating the key steps in the synthesis of a chlorodiaminopyrimidine.
Caption: Generalized workflow for the synthesis of chlorodiaminopyrimidines.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[5] 5-Chloropyrimidine-2,4-diamine and its isomers serve as crucial intermediates in the synthesis of biologically active molecules.
Key Therapeutic Areas:
-
Anticancer Agents: This class of compounds has shown potential in the development of anticancer drugs. 5-Chloropyrimidine-2,4-diamine has been demonstrated to inhibit the growth of various cancer cell lines in vitro, including lung, breast, colon, and prostate cancers. Its mechanism of action is believed to involve binding to DNA and RNA, thereby modulating their synthesis, and inhibiting topoisomerase II, an enzyme critical for DNA replication.
-
Hair Growth Stimulants: The isomeric 2,4-diamino-6-chloropyrimidine is a well-known intermediate in the synthesis of Minoxidil, a widely used medication for the treatment of androgenic alopecia.[2][8] This highlights the importance of the chlorodiaminopyrimidine scaffold in developing treatments for hair loss.
-
Antitubercular Agents: Derivatives based on the 2,4-diaminopyrimidine core have been synthesized and evaluated for their anti-tubercular activities.[6]
-
Agrochemicals: These compounds also find applications in the agrochemical industry as precursors for the synthesis of herbicides and pesticides.[2][9]
The versatility of the 2,4-diaminopyrimidine scaffold is further demonstrated by its use in developing inhibitors for various kinases and as a bioisostere for phenyl and other aromatic systems in drug design.[5]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5-Chloropyrimidine-2,4-diamine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the isomeric 4-Chloro-2,6-diaminopyrimidine in DMSO-d₆ shows distinct signals for the amino and pyrimidine protons.[10] The chemical shifts observed are approximately 6.61 ppm, 6.37 ppm, and 5.72 ppm.[10] While the exact peak positions for the 5-chloro isomer may differ slightly due to the different electronic environment, a similar pattern of signals would be expected.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloropyrimidine-2,4-diamine and its isomers.
-
Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13] Avoid creating dust.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] It is stable under recommended storage conditions.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12][15]
-
Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[15]
In case of exposure, follow standard first-aid procedures and seek medical attention.[11][15]
Conclusion
5-Chloropyrimidine-2,4-diamine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique chemical properties and reactivity make it an important intermediate for the development of a wide range of biologically active compounds, from anticancer agents to hair growth stimulants. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.
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